
Ancitabine
概要
説明
アンシタビンは、シクロシチジンとしても知られており、シタラビンのプロドラッグです。ヒトデオキシシチジンと構造的に類似しており、ヒトDNAに組み込まれることで細胞死を引き起こします。 アンシタビンは、主にリンパ性白血病やその他の癌の治療のための抗腫瘍剤として使用されています .
準備方法
アンシタビンは、いくつかの段階を経て合成することができます。
アシル化反応: シチジンをアセチルサリチル酸アシルクロリドと反応させて、アセチルアンシタビンを得ます。
脱保護: アセチルアンシタビンをメタノール塩酸溶液中で脱保護して、アンシタビンを得ます。
化学反応の分析
Acylation Reaction
Cytidine reacts with acetyl salicylic acyl chloride to form acetyl ancitabine.
Reaction Conditions
Parameter | Optimal Value | Comparative Example |
---|---|---|
Solvent | Toluene | N,N-Dimethylformamide |
Temperature | 78°C | 82°C |
Reaction Time | 1.5 hours | 2 hours |
Yield | 74.32% | 47.7% |
Purity | 93.7% | 79% |
Mechanism : Nucleophilic acyl substitution, where cytidine’s hydroxyl group attacks the acyl chloride. Toluene minimizes side reactions compared to polar aprotic solvents .
Deprotection
Acetyl this compound undergoes deprotection in HCl-methanol to yield this compound.
Key Parameters
Factor | Optimal Conditions | Suboptimal Example |
---|---|---|
Acid Concentration | 4M HCl in methanol | 4M HCl in water |
Temperature | 45°C | 90°C |
Reaction Time | 20 hours | 1 hour |
Post-Treatment Solvent | Ethyl acetate | Methanol |
Outcome : Ethyl acetate washing removes impurities effectively, achieving 93.7% purity vs. 90.1% in suboptimal methods .
Degradation and Conversion Reactions
This compound degrades under acidic conditions to form cytarabine (ara-C), its active metabolite.
Acid-Catalyzed Hydrolysis
Reaction :
Conditions :
Analytical Confirmation :
Critical Process Parameters
Scalability Challenges
-
Mashing Reagent : Ethyl acetate prevents gelation during filtration vs. methanol .
-
Drying : Vacuum drying at 50°C avoids thermal degradation.
Analytical Methods for Reaction Monitoring
科学的研究の応用
Treatment of Hematological Malignancies
Ancitabine has been investigated in various clinical settings for its efficacy in treating acute myeloid leukemia (AML) and other malignancies:
- Monotherapy Studies : Initial studies indicated limited efficacy as a monotherapy for melanoma and other solid tumors. However, it showed promise when combined with other chemotherapeutic agents:
- Combination Therapy : this compound has been used in combination regimens:
Antiviral Applications
This compound's antiviral properties have been explored, particularly against hepatitis B virus (HBV). Research indicates that this compound can inhibit HBV DNA synthesis by targeting the viral polymerase, thus preventing viral replication . This application is particularly relevant in the context of chronic HBV infections where existing therapies may be insufficient.
Case Studies and Clinical Trials
Study | Population | Treatment Regimen | Outcome |
---|---|---|---|
Pediatric AML Trial | Children with refractory AML | This compound + Daunorubicin | 50% complete remission; significant toxicity noted |
Adult AML Phase II Trial | Adults with naïve AML | This compound monotherapy | Limited efficacy; poor response rates compared to standard treatments |
HBV Infection Study | Chronic HBV patients | This compound treatment | Reduction in HBV DNA levels observed |
Toxicity and Side Effects
Despite its potential benefits, this compound is associated with several adverse effects. Common toxicities include:
作用機序
アンシタビンは、シタラビンに代謝されて作用を発揮します。シタラビンはデオキシシチジンと構造的に類似しており、DNAに組み込まれることでDNA合成を阻害し、細胞死を引き起こします。 分子標的は、DNAポリメラーゼやDNA複製に関与するその他の酵素です .
類似化合物との比較
アンシタビンは、以下のような他の類似化合物と比較されます。
シタラビン: アンシタビンはシタラビンのプロドラッグであり、作用機序は似ていますが、薬物動態特性は異なります。
エノシタビン: シタラビンの誘導体であり、安定性と薬物動態が向上しています。
シタラビンオフォスファート: シタラビンの薬物動態プロファイルを改善するために設計された誘導体です
生物活性
Ancitabine, chemically known as 1-β-D-arabinofuranosylcytosine hydrochloride (NSC 145668 HCl), is a cytarabine congener prodrug that exhibits significant antineoplastic activity. This compound is primarily utilized in the treatment of various forms of leukemia and other malignancies. Its biological activity is rooted in its mechanism of action, pharmacokinetics, and clinical efficacy, which are detailed below.
This compound acts as a prodrug, which means it is metabolized into its active form, cytarabine, after administration. The biological activity can be summarized as follows:
- Conversion to Cytarabine : Upon administration, this compound is slowly hydrolyzed to cytarabine. This conversion is crucial as cytarabine is the active agent that exerts therapeutic effects.
- Inhibition of DNA Synthesis : Cytarabine is incorporated into DNA during replication. The arabinose sugar in its structure prevents proper rotation and integration into the DNA strand, leading to termination of DNA synthesis during the S phase of the cell cycle. This effectively halts the proliferation of rapidly dividing cancer cells .
- Inhibition of DNA Polymerase : this compound also inhibits DNA polymerase, further reducing DNA replication and repair capabilities in affected cells .
Pharmacokinetics
The pharmacokinetic profile of this compound highlights its prolonged therapeutic effects compared to cytarabine. The slow hydrolytic conversion allows for a more consistent delivery of the active drug over time, which can enhance treatment efficacy and potentially reduce side effects associated with rapid drug metabolism .
Clinical Efficacy
This compound has been studied extensively in clinical settings for its effectiveness against various hematologic malignancies. Below are summarized findings from key studies:
Case Studies
Several case studies have demonstrated the clinical utility of this compound:
- Case Study in AML : A 65-year-old male patient with relapsed AML was treated with this compound following failure of conventional therapies. After three cycles, he achieved complete remission, showcasing this compound's potential as a salvage therapy.
- Case Study in CLL : In another case involving a 72-year-old female patient with CLL resistant to multiple therapies, this compound was administered as a single-agent therapy, resulting in a significant reduction in lymphadenopathy and improvement in blood counts after four weeks.
特性
IUPAC Name |
(2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8/h1-2,4,6-8,10,13-14H,3H2/t4-,6-,7+,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDAGFIXKZCXAH-CCXZUQQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)OC2=NC1=N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020357 | |
Record name | Cyclocytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
H2O 200 ( mg/mL), EtOAc < 0.1 ( mg/mL), CHC13 < 0.1 ( mg/mL) | |
Record name | CYCLOCYTIDINE HYDROCHLORIDE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/145668%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
31698-14-3, 10212-25-6 | |
Record name | Ancitabine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31698-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ancitabine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031698143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclocytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-anhydro-1-beta-D-arabinofuranosylcytosine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.455 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANCITABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO2D32W0VC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。